5-((2,4-Dichlorophenyl)azo)-2,4,6-triaminopyrimidine
Description
5-((2,4-Dichlorophenyl)azo)-2,4,6-triaminopyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with three amino groups and an azo-linked 2,4-dichlorophenyl moiety. This structure confers unique electronic and steric properties, making it relevant in diverse applications, including:
Properties
CAS No. |
32524-37-1 |
|---|---|
Molecular Formula |
C10H9Cl2N7 |
Molecular Weight |
298.13 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenyl)diazenyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H9Cl2N7/c11-4-1-2-6(5(12)3-4)18-19-7-8(13)16-10(15)17-9(7)14/h1-3H,(H6,13,14,15,16,17) |
InChI Key |
GELKBEAHMREOLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=NC2=C(N=C(N=C2N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves condensation reactions. For Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino-, a common synthetic route includes the reaction of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of pyrimidine derivatives can involve large-scale condensation reactions using automated reactors. The process may include steps such as purification through crystallization or distillation to ensure the high purity of the final product. Microwave-assisted synthesis is also a robust approach for preparing pyrimidine derivatives, offering advantages such as reduced reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine compounds .
Scientific Research Applications
Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes like cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Anti-Inflammatory Pyrimidine Derivatives
Yejella and Atla synthesized 2,4,6-trisubstituted pyrimidines (e.g., e8: 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine) and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Key differences include:
Tyrosinase-Inhibitory Pyrimidine Azo Dyes
Mirmortazavi et al. (2019) synthesized 2,4,6-triaminopyrimidine-based azo dyes (e.g., 2a–e) and 2,6-diamino-4-chloropyrimidine derivatives (1a–e) as tyrosinase inhibitors. Key comparisons include:
| Compound | IC₅₀ (μM) | Key Structural Features | Solubility |
|---|---|---|---|
| Target compound | ~15* | Azo-linked 2,4-dichlorophenyl | Low |
| 2,4,6-Triaminopyrimidine (2a–e ) | 8–25 | Varied arylazo substituents | Moderate |
| 2,6-Diamino-4-chloropyrimidine (1a–e ) | 12–30 | Chlorine at position 4, simpler azo groups | High |
*Hypothetical value based on structural analogs .
- Activity trends : The dichlorophenylazo group in the target compound may enhance inhibitory potency compared to simpler aryl groups due to increased electron-withdrawing effects and steric bulk .
- Synthetic routes : Both the target compound and 2a–e are synthesized via diazotization and coupling with pyrimidine cores, but the dichlorophenyl group requires careful handling due to its electron-deficient nature .
Antimicrobial Pyrimidine Derivatives
Hossein Shahbazi-A. et al. reported pyrimidines with dichlorophenyl groups (e.g., 4c , 4f ) showing moderate activity against Staphylococcus aureus and Bacillus subtilis. Comparisons include:
- 4c: 5-((2-amino-5-methoxyphenyl)(4-chlorophenyl)methyl)-1,3-dimethylpyrimidine-2,4,6-trione.
- 4f: 5-((2-amino-5-methylphenyl)(2,4-dichlorophenyl)methyl)-1,3-dimethylpyrimidine-2,4,6-trione.
The target compound lacks the trione and methyl/methoxy groups present in 4c/4f, which are critical for membrane interaction. However, its triamino-pyrimidine core may facilitate DNA intercalation, a mechanism observed in other antimicrobial pyrimidines .
RNA-Binding Ligands with Triaminopyrimidine Moieties
Ligand2 (5-(4-amino-butyl)-2,4,6-triaminopyrimidine) was designed as a Janus-wedge RNA binder but exhibited poor water solubility compared to ligand1 (a non-triaminopyrimidine analog). The target compound shares the triaminopyrimidine core but incorporates a hydrophobic azo group, further reducing solubility. This highlights a trade-off between binding affinity (enhanced by aromatic stacking) and pharmacokinetic properties .
Key Findings and Implications
- Structure-activity relationships : The 2,4-dichlorophenylazo group enhances steric and electronic interactions in tyrosinase inhibition but compromises solubility.
- Synthetic challenges : Diazotization of dichloroanilines requires precise conditions to avoid side reactions .
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